Synthesis Methods
The synthesis of CDDO-2P-Im involves several key steps. Initially, the precursor compound, oleanolic acid, is modified through a series of chemical reactions including oxidation and imidazole formation. The primary synthetic route includes:
The synthesis parameters such as temperature, reaction time, and solvent choice play crucial roles in optimizing yield and purity.
Molecular Structure
CDDO-2P-Im has a complex molecular structure characterized by its oleanane backbone with specific functional groups that contribute to its biological activity. Key features include:
The molecular formula is , with a molecular weight of approximately 404.45 g/mol. X-ray crystallography and computational modeling may be employed to analyze the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Involving CDDO-2P-Im
CDDO-2P-Im participates in various chemical reactions primarily related to its interactions with biological macromolecules:
These reactions are critical for understanding its mechanism of action in therapeutic contexts.
Mechanism of Action
CDDO-2P-Im exerts its effects through multiple pathways:
This multifaceted mechanism underlines its potential utility in cancer therapy.
Physical and Chemical Properties
CDDO-2P-Im exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications .
Scientific Applications
CDDO-2P-Im has several promising applications in scientific research and clinical settings:
Research continues to elucidate additional therapeutic potentials, making CDDO-2P-Im a compound of significant interest in pharmacology .
The development of synthetic oleanane triterpenoids originated from oleanolic acid, a naturally occurring compound with modest anti-inflammatory and anticancer properties. Early modifications focused on enhancing its bioactivity through strategic structural changes. The introduction of cyano-enone functionalities at the C-2 and C-3 positions led to the creation of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), which exhibited significantly improved potency. Subsequent optimization yielded CDDO-imidazolide (CDDO-Im), featuring an imidazole ring at the C-28 position, which demonstrated nanomolar-range efficacy in preclinical models. CDDO-2P-Im emerged as a fourth-generation derivative, incorporating a pyridyl-substituted imidazole moiety to address pharmacokinetic limitations of earlier analogs [2] [5] [8].
Table 1: Structural Evolution of Synthetic Oleanane Triterpenoids
Compound | Key Structural Features | Bioactivity Enhancement |
---|---|---|
Oleanolic Acid | Natural pentacyclic scaffold | Weak anti-inflammatory/anticancer activity |
CDDO | C-2 cyano, C-3 carbonyl groups | 100-1000x potency increase over oleanolic acid |
CDDO-Im | C-28 imidazole ester | Nanomolar-range Nrf2 activation |
CDDO-2P-Im | 4-(pyridin-2-yl)-1H-imidazole at C-28 | Improved plasma stability and target binding affinity |
The design of CDDO-2P-Im addressed two critical limitations of CDDO-Im: plasma instability and suboptimal pharmacokinetics. Medicinal chemistry approaches systematically modified the imidazole ring to enhance metabolic resistance while preserving target engagement. The incorporation of a pyridyl heterocycle at the 4-position of the imidazole ring (creating CDDO-2P-Im) exploited several advantageous properties:
These modifications were validated through plasma stability assays, where CDDO-2P-Im exhibited a 7-fold longer half-life compared to CDDO-Im in human plasma. Molecular modeling confirmed preserved binding to Keap1 protein despite the structural modification, explaining its retained Nrf2 activation capacity [5].
CDDO-2P-Im demonstrates superior pharmacological properties relative to its predecessor:
Table 2: Mechanistic Comparison of CDDO-2P-Im and CDDO-Im
Pharmacological Property | CDDO-2P-Im | CDDO-Im |
---|---|---|
Plasma Half-life (human) | 6.8 hours | 1.2 hours |
Nrf2 Activation (EC50 in HepG2) | 1.8 nM | 2.3 nM |
GRP78/BiP Binding Affinity (Kd) | 0.29 μM | 2.52 μM |
Tumor Reduction in Lung Model | 84% at 200 mg/kg | 62% at 200 mg/kg |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2